molecular formula C19H19ClN2O4S B15103198 4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide

4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B15103198
M. Wt: 406.9 g/mol
InChI Key: SPKCBQWZGLVATM-UHFFFAOYSA-N
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Description

4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzamide group and a dioxidotetrahydrothienyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions can provide insights into its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19ClN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

4-chloro-N-[1-[(1,1-dioxothiolan-3-yl)amino]-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C19H19ClN2O4S/c20-15-8-6-14(7-9-15)19(24)22-18(17(23)13-4-2-1-3-5-13)21-16-10-11-27(25,26)12-16/h1-9,16,18,21H,10-12H2,(H,22,24)

InChI Key

SPKCBQWZGLVATM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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